molecular formula C11H24O3Si B13901287 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester

Cat. No.: B13901287
M. Wt: 232.39 g/mol
InChI Key: HUHDUGGGDFOVQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

  • Protection of Hydroxyl Group

    • Reactant: Hydroxyl-containing compound
    • Reagent: TBDMS-Cl
    • Base: Imidazole or triethylamine
    • Solvent: DCM
    • Temperature: Room temperature
  • Esterification

    • Reactant: Protected hydroxyl compound
    • Reagent: Ethanol
    • Catalyst: Acid catalyst (e.g., sulfuric acid)
    • Solvent: DCM
    • Temperature: Reflux

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the TBDMS group.

Mechanism of Action

The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in further reactions . This protection is crucial in multi-step synthesis, where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

    3-[(Trimethylsilyl)oxy]propanoic acid ethyl ester: Similar in structure but with a trimethylsilyl (TMS) group instead of a TBDMS group.

    3-[(Triisopropylsilyl)oxy]propanoic acid ethyl ester: Contains a triisopropylsilyl (TIPS) group, offering different steric and electronic properties.

Uniqueness

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester is unique due to the presence of the TBDMS group, which provides greater steric hindrance and stability compared to TMS and TIPS groups . This makes it particularly useful in protecting hydroxyl groups in complex synthetic routes .

Properties

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

ethyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate

InChI

InChI=1S/C11H24O3Si/c1-7-13-10(12)8-9-14-15(5,6)11(2,3)4/h7-9H2,1-6H3

InChI Key

HUHDUGGGDFOVQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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